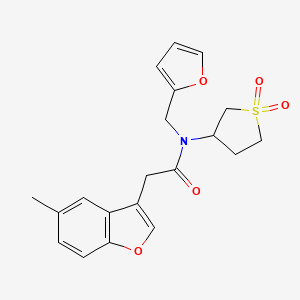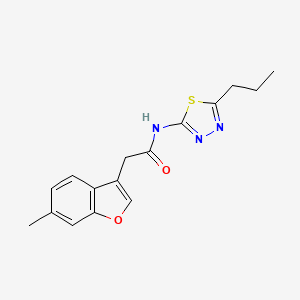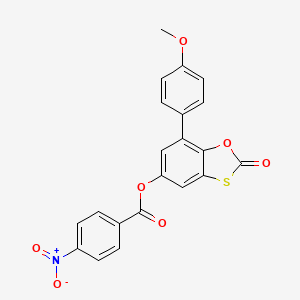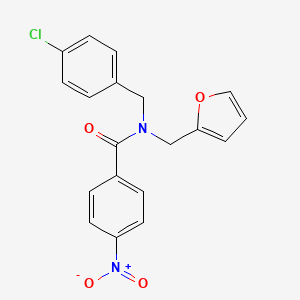![molecular formula C23H19N3O5 B11410744 5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410744.png)
5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound characterized by its unique structure, which includes furan, hydroxyphenyl, and methoxyphenyl groups
Méthodes De Préparation
The synthesis of 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with a suitable alkylating agent.
Introduction of the hydroxyphenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Cyclization to form the pyrrolo[3,4-c]pyrazol-6-one core: This step involves the formation of the pyrazole ring through a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Applications De Recherche Scientifique
5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Due to its potential biological activity, the compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies on the molecular targets and pathways involved would be necessary to fully elucidate the mechanism of action.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(furan-2-yl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one include other pyrrolo[3,4-c]pyrazole derivatives and compounds with similar functional groups These compounds may share some chemical and biological properties but differ in their specific activities and applications
Propriétés
Formule moléculaire |
C23H19N3O5 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H19N3O5/c1-30-18-11-13(8-9-17(18)28)22-19-20(15-6-2-3-7-16(15)27)24-25-21(19)23(29)26(22)12-14-5-4-10-31-14/h2-11,22,27-28H,12H2,1H3,(H,24,25) |
Clé InChI |
NLZQNXVZBSBRCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11410667.png)
![3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11410675.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B11410682.png)
![7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410686.png)
![7-(2,4-dimethylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410710.png)

![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-3-methylpiperidine](/img/structure/B11410718.png)


![3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole](/img/structure/B11410734.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11410736.png)

